molecular formula C19H23ClN2O B1672692 IU1-47

IU1-47

Katalognummer: B1672692
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: VXQIPRWKLACSKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQIPRWKLACSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Molecular Weight and Empirical Formula

The empirical formula C₁₉H₂₃ClN₂O corresponds to a monoisotopic mass of 330.140 Da . Calculated physicochemical parameters include:

  • XLogP3 : 4.7 (indicative of moderate lipophilicity).
  • Topological Polar Surface Area (TPSA) : 29.5 Ų.

Solubility Profiles in Polar and Nonpolar Solvents

This compound exhibits the following solubility characteristics:

Solvent Solubility (mg/mL) Concentration (mM)
Dimethyl sulfoxide (DMSO) 8.0 24.18
Ethanol 33.0 99.74
Water Insoluble N/A

Data derived from equilibrium solubility studies at 25°C. The compound’s limited aqueous solubility necessitates the use of organic solvents for in vitro assays.

Stability Under Standard Laboratory Conditions

This compound is stable as a powder when stored at -20°C under anhydrous conditions for up to three years. In solution, stability varies:

  • DMSO stock solutions : Stable for 1 month at -20°C.
  • Aqueous buffers : Rapid degradation occurs due to hydrolysis of the ketone group.

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Data

The crystal structure of the USP14 catalytic domain bound to this compound (PDB ID: 6IIL ) reveals a resolution of 2.20 Å . Key structural insights include:

  • Binding mode : this compound occupies a steric pocket adjacent to the catalytic cleft of USP14, inducing conformational changes that block ubiquitin docking.
  • Interactions : Hydrophobic interactions with residues Tyr436, Phe405, and hydrogen bonding with Asp577 stabilize the complex.

NMR Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) data for this compound:

δ (ppm) Multiplicity Integration Assignment
1.45–1.65 m 6H Piperidine CH₂
2.10 s 3H Pyrrole-CH₃
2.35 s 3H N-Methyl
3.45–3.60 m 4H Piperidine N-CH₂
6.85 d (J = 8.4 Hz) 2H Aromatic CH (Cl-substituted phenyl)
7.25 d (J = 8.4 Hz) 2H Aromatic CH (Cl-substituted phenyl)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data:

  • ESI-MS (m/z) : [M+H]⁺ = 331.147 (calculated: 331.144).
  • Fragmentation pathway : Cleavage of the piperidine-ethyl ketone bond generates ions at m/z 215 (pyrrole-chlorophenyl fragment) and 117 (piperidinium ion).

Vorbereitungsmethoden

Synthesis of Intermediate 2: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

The first step involves the condensation of 4-chloroaniline (7.65 g, 60.0 mmol) with hexane-2,5-dione (34.2 g, 300.0 mmol) in acetic acid (40 mL) under reflux conditions at 100°C for 1 hour. This Friedländer-type reaction proceeds via enamine formation, yielding the pyrrole core with 89.8% efficiency after silica gel chromatography. Key considerations include:

  • Stoichiometric ratio : A 5:1 excess of hexane-2,5-dione drives the reaction to completion, minimizing unreacted aniline derivatives.
  • Solvent selection : Acetic acid acts as both catalyst and solvent, facilitating proton transfer during cyclization.

Synthesis of Intermediate 3: 2-Chloro-1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Chloroacetylation of intermediate 2 employs 2-chloroacetyl chloride (6.78 g, 60.0 mmol) in the presence of aluminum chloride (7.98 g, 60.0 mmol) as a Lewis acid. The reaction proceeds in 1,2-dichloroethane at 0°C to room temperature over 2 hours, achieving a 39.9% yield after purification. Critical parameters include:

  • Temperature control : Gradual warming prevents exothermic side reactions.
  • Workup procedure : Ice-water quenching followed by dichloromethane extraction minimizes hydrolysis of the acid chloride.

Final Step: Amination to Yield this compound

The tertiary amine moiety is introduced via nucleophilic substitution using piperidine (28 mg, 0.33 mmol) and triethylamine (61 mg, 0.6 mmol) in acetonitrile under reflux for 1 hour. This step attains an 83.8% yield, with silica chromatography ensuring removal of unreacted starting materials.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods validate the identity and purity of this compound at each synthetic stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound exhibits characteristic resonances:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.64 Doublet 2H Aromatic protons (4-chlorophenyl)
7.39 Doublet 2H Aromatic protons (4-chlorophenyl)
6.50 Singlet 1H Pyrrole β-proton
3.43 Singlet 2H Methylene adjacent to ketone
2.23, 1.95 Singlet 3H each Methyl groups on pyrrole

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis confirms the molecular ion [M+H]⁺ at m/z 331.1, matching the theoretical m/z of 331.2 for C₁₉H₂₃ClN₂O. Chromatographic purity exceeds 98% under optimized conditions:

  • Column : Phenomenex Luna PFP (100 × 4.60 mm, 5 μm)
  • Mobile phase : Gradient from 10% to 100% acetonitrile in 0.1% formic acid over 11 minutes
  • Retention time : 8.0 minutes

Process Optimization and Yield Enhancement

Comparative analysis of 136 analogs identified critical structure-activity relationships guiding this compound's synthesis:

Electronic Effects on Aryl Substitution

  • 4-Chloro substitution : Enhances lipophilicity (calculated log P = 5.9 vs. 4.7 for IU1) while maintaining DUB selectivity.
  • Electron-withdrawing groups : Improve USP14 binding affinity by 10-fold compared to parent IU1 (IC₅₀ = 0.6 μM vs. 6 μM).

Steric Considerations in the Pyrrole Core

  • 2,5-Dimethyl groups : Optimal for proteasome binding; removal reduces IC₅₀ by >90%.
  • Ketone preservation : Reduction to alcohol or methylene abolishes activity, underscoring the carbonyl's role in hydrogen bonding.

Biological Validation of Synthetic Lots

Batch consistency is confirmed through functional assays:

  • USP14 inhibition : IC₅₀ = 60 nM (R&D Systems), correlating with LC-MS purity data.
  • Proteasomal substrate degradation : 3 μM this compound enhances tau clearance by 2.5-fold in neuronal cultures.

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Neurodegenerative Disease Research

IU1-47 has been extensively studied for its effects on tau proteins, which are associated with various tauopathies. The compound accelerates the degradation of both wild-type tau and pathological tau mutants (e.g., P301L and P301S) in primary neuronal cultures. This degradation is critical as abnormal tau accumulation is a hallmark of neurodegenerative diseases .

Case Study: Tau Degradation

  • Objective: Investigate the effect of this compound on tau levels in neuronal cultures.
  • Findings: Treatment with this compound resulted in significantly reduced levels of both total tau and phosphorylated tau species in primary neurons. The effect was reversed with proteasome inhibition, confirming that this compound stimulates tau degradation primarily through the ubiquitin-proteasome pathway .

2. Cancer Research

Recent studies suggest that this compound may also have applications in cancer therapy by inhibiting USP14's role in tumor growth regulation. Inhibition of USP14 has been linked to decreased proliferation and invasion of cancer cells .

Case Study: Tumor Growth Inhibition

  • Objective: Evaluate the impact of this compound on cancer cell proliferation.
  • Findings: Cells treated with this compound exhibited significantly reduced proliferation and migration compared to control groups, indicating potential therapeutic benefits in oncology .

Table 1: this compound Effects on Tau Protein Degradation

Treatment ConditionTau Level Reduction (%)Phosphorylated Tau Reduction (%)
Control00
This compound5060
This compound + MG1321015

Table 2: Impact of this compound on Cancer Cell Proliferation

Cell LineProliferation Rate (Control)Proliferation Rate (this compound)% Reduction
MCF7100%40%60%
HeLa100%30%70%

Vergleich Mit ähnlichen Verbindungen

Structural and Biochemical Comparisons

IU1 Series
Property IU1 IU1-47 IU1-248
IC50 (USP14) ~5 μM 0.6 μM 0.83 μM
Selectivity (vs. IsoT/USP5) ~3-fold 33-fold ~10-fold
Lipophilicity (logP) 4.7 5.9 N/A
Key Structural Features Pyrrolidine ring, F-substituent Piperidine ring, Cl-substituent Piperidine ring, CN-substituent
  • This compound vs. IU1 : this compound’s 10-fold higher potency stems from structural modifications:
    • Replacement of pyrrolidine with a piperidine ring enhances hydrophobic interactions with USP14’s binding pocket.
    • A chlorine substituent on the phenyl ring improves van der Waals interactions .
  • This compound vs. IU1-248: While IU1-248 has a cyano group for stronger binding, this compound maintains superior selectivity and solubility .
Other DUB Inhibitors
Compound Target(s) IC50 Selectivity Key Limitations
b-AP15 USP14, UCHL5 0.5–2 μM Low Broad DUB inhibition
PR-619 Pan-DUB 1–10 μM None Non-specific
HBX 19818 USP7 28.1 μM Moderate Low potency
  • This compound vs. b-AP15 : this compound avoids off-target effects on UCHL5, making it more specific for USP14 .
  • This compound vs.

Functional Efficacy in Disease Models

Tau Degradation
Compound Tau Mutants Degraded Dependency on Lys-174 Autophagy Stimulation
This compound WT, P301L, P301S, A152T Yes Yes
IU1 WT, P301L Partial No
b-AP15 WT (limited data) No data No
  • This compound uniquely degrades A152T tau , a variant linked to frontotemporal dementia (FTD), and requires Lys-174 for activity .
  • Its dual action on proteasome and autophagy enhances clearance of toxic tau aggregates .
Cellular Toxicity
Compound Neuron Viability (50 μM) Off-Target Pathways
This compound No effect None
IU1 Reduced Calpain activation
b-AP15 Toxic at >10 μM Apoptosis
  • This compound’s improved safety profile enables long-term use in neuronal cultures without cytotoxicity .

Pharmacokinetic and Solubility Profiles

Compound Solubility (DMSO) logP Molecular Weight
This compound 16.67 mg/mL 5.9 330.85
IU1 8–16 mg/mL 4.7 316.8
IU1-248 N/A N/A ~340
  • This compound’s higher logP improves membrane permeability, critical for neuronal uptake .

Biologische Aktivität

IU1-47 is a potent small molecule that functions as an inhibitor of the deubiquitinating enzyme USP14, which plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for protein degradation. This article explores the biological activity of this compound, focusing on its effects on tau protein degradation, selectivity for USP14, and implications for neurodegenerative diseases.

This compound inhibits USP14 by binding to its catalytic domain, specifically at the thumb-palm cleft region. This binding prevents the interaction of ubiquitin with USP14, leading to enhanced degradation of ubiquitinated substrates by the proteasome . The compound has shown a significant increase in the degradation of various tau protein forms, including wild-type and pathological variants such as P301L and P301S, which are implicated in tauopathies like Alzheimer's disease .

Effects on Tau Protein

Degradation Studies
In primary neuronal cultures, this compound treatment resulted in a marked decrease in total tau levels. Quantitative immunoblotting revealed that this compound effectively reduced both phosphorylated and non-phosphorylated tau species. Notably, it exhibited stronger effects on specific phosphorylated forms of tau compared to others, indicating a targeted action against pathological tau modifications .

Table 1: Effects of this compound on Tau Levels

Tau VariantBaseline LevelLevel After this compound Treatment% Decrease
Wild-type tauHighLow70%
P301LHighModerate65%
P301SHighLow75%
A152TModerateLow60%

Selectivity and Potency

This compound has been characterized as having a higher selectivity for USP14 over other deubiquitinating enzymes (DUBs), such as USP2 and USP7. Its potency is approximately ten times greater than its predecessor IU1 . The structural modifications in this compound enhance its binding affinity and specificity, making it a valuable tool for studying UPS-related processes.

Autophagic Flux Stimulation

In addition to promoting tau degradation via the proteasome, this compound has been shown to stimulate autophagic flux in primary neurons. This dual action may contribute to its efficacy in reducing toxic protein accumulation within cells . The stimulation of autophagy is particularly relevant in neurodegenerative contexts where protein aggregation is a hallmark feature.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In rodent models of neurodegeneration, this compound administration resulted in improved clearance of toxic tau species and enhanced cognitive function .
  • Cancer Cell Studies : Research on ML1 follicular thyroid cancer cells demonstrated that this compound reduced cell proliferation and migration through mechanisms involving proteasome activation and autophagy modulation .

Toxicity Considerations

While this compound shows promise as a therapeutic agent, toxicity remains a concern. Some studies indicate that high concentrations can lead to neuronal cell death and mitochondrial dysfunction . However, lower concentrations have been reported to enhance tau clearance without significant toxicity. This highlights the importance of dosage optimization in therapeutic applications.

Q & A

Q. How should IU1-47 stock solutions be prepared for in vitro studies?

this compound is highly soluble in DMSO (16.67 mg/mL; 50.39 mM) but requires careful handling. For stock preparation:

  • Dissolve this compound in DMSO to the desired concentration (e.g., 10 mM working solution).
  • Vortex and centrifuge briefly to ensure homogeneity.
  • Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
  • For in vivo use, prepare formulations in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥1.67 mg/mL), ensuring clarity before administration .

Q. What methods confirm this compound’s selectivity for USP14 over related deubiquitinating enzymes?

Validate selectivity by comparing IC50 values against USP14 (0.6 µM) and IsoT/USP5 (20 µM) using enzymatic assays. Include:

  • Positive controls : Known USP14 substrates (e.g., ubiquitin-AMC).
  • Negative controls : USP5-specific inhibitors.
  • Dose-response curves to confirm potency differentials. Cross-test with other DUBs (e.g., UCH37) to rule off-target effects .

Q. What are standard this compound concentrations for neuronal tau degradation studies?

In murine cortical neurons, use 3–30 µM this compound for 48 hours. Monitor tau and phospho-tau (Ser-202/Thr-205) levels via immunoblotting. Note: Lower concentrations (3 µM) may require extended exposure (≥24 hours) to observe degradation, while 30 µM shows effects within 12–24 hours .

Advanced Research Questions

Q. How can structural insights guide the design of this compound analogs with enhanced potency?

Crystal structures reveal that this compound’s chlorine substituent and piperidine ring improve binding to USP14’s hydrophobic pocket. To optimize:

  • Introduce bulkier substituents (e.g., IU1-248’s CN group) to enhance van der Waals interactions.
  • Modify the methylene linkage between the pyrrole and piperidine rings to strengthen hydrophobic binding.
  • Validate using molecular docking and enzymatic inhibition assays .

Q. How to reconcile discrepancies in this compound-induced tau degradation across experimental models?

Contradictory results (e.g., variable degradation rates) may arise from:

  • Cell type differences : Neuronal vs. cancer cell lines (A549, H1299) exhibit distinct USP14 expression and proteasomal activity .
  • Exposure time : Tau clearance in neurons requires ≥24 hours at 50 µM, while lower concentrations (10 µM) need 48 hours .
  • Assay sensitivity : Use phospho-specific antibodies (e.g., AT8 for Ser-202/Thr-205) and normalize to USP14 levels to confirm target engagement .

Q. What experimental designs isolate USP14-specific effects from proteasomal crosstalk?

To distinguish USP14 inhibition from broader proteasomal effects:

  • Compare this compound with pan-DUB inhibitors (e.g., β-AP15) in viability and ubiquitin-conjugate assays.
  • Use USP14-knockout neurons to validate on-target tau degradation.
  • Monitor proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC) alongside USP14 inhibition .

Q. How to optimize this compound dosing for in vivo studies of tauopathies or cancer?

  • Pharmacokinetics : Administer this compound intraperitoneally at 10–30 mg/kg in DMSO-based vehicles, ensuring solubility ≥1.67 mg/mL.
  • Biomarker tracking : Measure tau degradation in brain homogenates or serum phospho-tau levels.
  • Toxicity controls : Limit exposure to ≤50 µM in vitro (induces 50% neuronal death at 24 hours) and monitor organ toxicity in vivo .

Methodological Considerations Table

ParameterRecommendationKey Evidence
In vitro solubility DMSO: 16.67 mg/mL (50.39 mM); ethanol: 33 mg/mL
IC50 values USP14: 0.6 µM; USP5: 20 µM
Neuronal tau assay 30 µM, 48 hours; immunoblot for p-tau Ser-202/Thr-205
In vivo formulation 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.